molecular formula C14H14OS B14262452 Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- CAS No. 169332-19-8

Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-

Katalognummer: B14262452
CAS-Nummer: 169332-19-8
Molekulargewicht: 230.33 g/mol
InChI-Schlüssel: IZHBJNCNPTWSQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- is an organic compound with the molecular formula C14H14OS It is a derivative of benzene, where a methyl group and a phenylsulfinylmethyl group are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- typically involves the reaction of benzyl chloride with phenylsulfinylmethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- involves its interaction with various molecular targets and pathways. The phenylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1-methyl-4-(phenylsulfonyl)-: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Benzene, 1-methyl-4-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a phenylsulfinyl group.

    Benzene, 1-methyl-4-(phenylmethyl)-: Features a phenylmethyl group instead of a phenylsulfinylmethyl group.

Uniqueness

Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]- is unique due to the presence of the phenylsulfinylmethyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfinyl group can undergo specific oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

169332-19-8

Molekularformel

C14H14OS

Molekulargewicht

230.33 g/mol

IUPAC-Name

1-(benzenesulfinylmethyl)-4-methylbenzene

InChI

InChI=1S/C14H14OS/c1-12-7-9-13(10-8-12)11-16(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI-Schlüssel

IZHBJNCNPTWSQC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CS(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.